molecular formula C25H41Cl B11069641 3-Chloro-17-(6-methylheptan-2-yl)gon-5-ene

3-Chloro-17-(6-methylheptan-2-yl)gon-5-ene

Cat. No.: B11069641
M. Wt: 377.0 g/mol
InChI Key: QGKAISHZHFSWHC-UHFFFAOYSA-N
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Description

3-CHLORO-17-(1,5-DIMETHYLHEXYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-17-(1,5-DIMETHYLHEXYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE involves multiple steps, including the chlorination of a precursor compound and subsequent cyclization reactions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-17-(1,5-DIMETHYLHEXYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents such as dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-CHLORO-17-(1,5-DIMETHYLHEXYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-17-(1,5-DIMETHYLHEXYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 17-(1,5-DIMETHYL-HEXYL)-10,13-DIMETHYL-DODECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-OL
  • 10,13-DIMETHYL-DODECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-OL

Uniqueness

3-CHLORO-17-(1,5-DIMETHYLHEXYL)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE is unique due to its specific chlorination and the presence of the 1,5-dimethylhexyl group

Properties

Molecular Formula

C25H41Cl

Molecular Weight

377.0 g/mol

IUPAC Name

3-chloro-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C25H41Cl/c1-16(2)5-4-6-17(3)20-11-12-25-22(20)13-14-23-21-10-8-19(26)15-18(21)7-9-24(23)25/h7,16-17,19-25H,4-6,8-15H2,1-3H3

InChI Key

QGKAISHZHFSWHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1CCC3C2CC=C4C3CCC(C4)Cl

Origin of Product

United States

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